molecular formula C18H19N5O B11302081 N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11302081
M. Wt: 321.4 g/mol
InChI Key: OCROFVRTSFQCBX-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide under reflux conditions.

    Attachment of the Phenylbutyl Group: The phenylbutyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-phenylbutan-2-yl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Benzamide: The final step involves coupling the tetrazole-substituted benzene with the phenylbutyl group to form the desired benzamide. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylbutyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted tetrazoles

Scientific Research Applications

N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole-containing molecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner. The phenylbutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide: shares similarities with other tetrazole-containing benzamides, such as:

Uniqueness

  • Structural Features : The combination of a tetrazole ring and a phenylbutyl group attached to a benzamide core is unique, providing distinct chemical and biological properties.
  • Applications : Its potential applications in medicinal chemistry, material science, and industrial chemistry set it apart from other similar compounds.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O/c1-14(10-11-15-6-3-2-4-7-15)20-18(24)16-8-5-9-17(12-16)23-13-19-21-22-23/h2-9,12-14H,10-11H2,1H3,(H,20,24)

InChI Key

OCROFVRTSFQCBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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